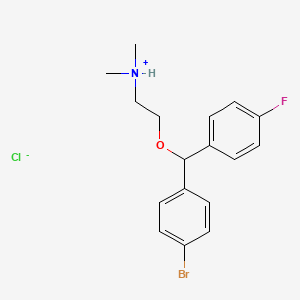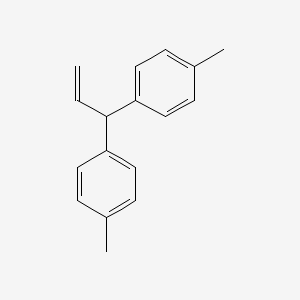![molecular formula C18H20ClN3O4 B14347045 1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate CAS No. 92834-27-0](/img/structure/B14347045.png)
1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core, which is substituted with a phenylhydrazinylidene group and a perchlorate anion. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate typically involves the reaction of 1,3,3-trimethylindolenine with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the indolium core. The final step involves the addition of perchloric acid to yield the perchlorate salt of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The phenylhydrazinylidene group can undergo substitution reactions, where different substituents replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different substituents on the indolium core.
科学的研究の応用
1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s indolium core and phenylhydrazinylidene group enable it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Shares a similar indolium core but lacks the phenylhydrazinylidene group.
1,3,3-Trimethyl-2-[(2-methyl-2-phenylhydrazinylidene)methyl]-3H-indolium methyl sulfate: Similar structure with a different counterion (methyl sulfate instead of perchlorate).
Uniqueness
1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the perchlorate anion also influences its solubility and stability, differentiating it from other similar compounds.
特性
CAS番号 |
92834-27-0 |
|---|---|
分子式 |
C18H20ClN3O4 |
分子量 |
377.8 g/mol |
IUPAC名 |
N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;perchlorate |
InChI |
InChI=1S/C18H19N3.ClHO4/c1-18(2)15-11-7-8-12-16(15)21(3)17(18)13-19-20-14-9-5-4-6-10-14;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5) |
InChIキー |
QPLTYYVIMNWDFO-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NNC3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


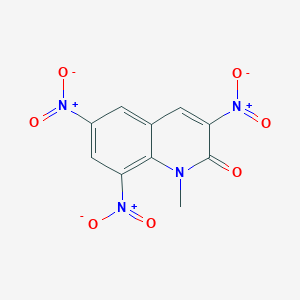
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)
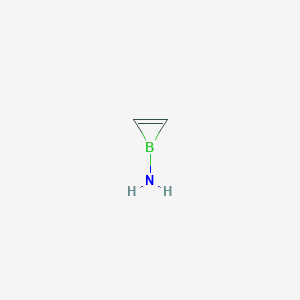
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
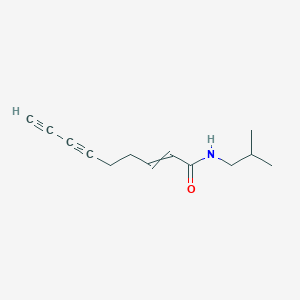
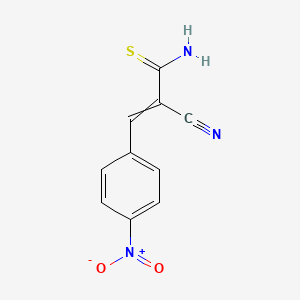
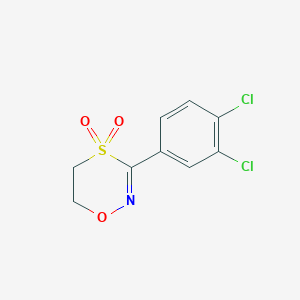
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
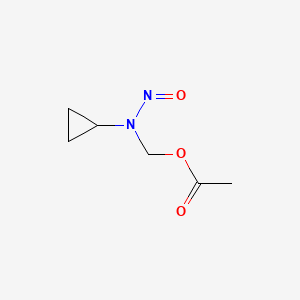
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
